molecular formula C12H9ClN2O2S B2495777 N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 854035-93-1

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2495777
CAS No.: 854035-93-1
M. Wt: 280.73
InChI Key: PBBRLJUFVBUNIC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-chloroaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 4-formylthiazole under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-(3-chlorophenyl)-N-(4-carboxyl-1,3-thiazol-2-yl)acetamide.

    Reduction: N-(3-chlorophenyl)-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(3-chlorophenyl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
  • N-(3-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-8(17)15(11-4-2-3-9(13)5-11)12-14-10(6-16)7-18-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBRLJUFVBUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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